G-36
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
G-36 is a synthetic organic compound known for its role as a non-steroidal antagonist of the G-protein-coupled estrogen receptor (GPER). It is structurally characterized by the presence of a brominated benzodioxole moiety and a cyclopentaquinoline core. This compound is primarily used in scientific research to study estrogen receptor signaling pathways and their implications in various biological processes .
准备方法
合成路线和反应条件: G-36 的合成涉及多个步骤,从苯并二氧杂环己烷环的形成开始,然后引入溴原子。然后通过一系列环化反应构建环戊喹啉核心。 最终产物采用色谱技术进行纯化,以达到高纯度 .
工业生产方法: 虽然 this compound 的具体工业生产方法没有得到广泛的记录,但该化合物通常是在研究实验室中使用标准有机合成技术合成的。 该过程涉及使用溴、喹啉衍生物和各种催化剂等试剂来促进环化和溴化反应 .
反应类型:
氧化: this compound 可以发生氧化反应,特别是在苯并二氧杂环己烷部分,导致形成醌衍生物。
还原: 还原反应可以针对溴原子,导致脱溴并形成氢化产物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 亲核取代反应通常使用叠氮化钠或硫脲等试剂.
主要形成的产物:
氧化: 醌衍生物。
还原: 脱溴的氢化产物。
科学研究应用
G-36 广泛用于科学研究,以研究 G 蛋白偶联雌激素受体在各种生物系统中的作用。一些关键应用包括:
化学: 研究 this compound 及其衍生物的化学性质和反应性。
生物学: 研究 this compound 对细胞信号通路的影響,尤其是那些涉及雌激素受体的通路。
医学: 探索 this compound 在与雌激素信号相关的疾病(如乳腺癌)中的潜在治疗应用。
作用机制
G-36 通过选择性抑制 G 蛋白偶联雌激素受体 (GPER) 的激活来发挥其作用。它阻断雌激素通过 GPER 触发的磷脂酰肌醇 3-激酶 (PI3K) 的激活和钙动员。此外,this compound 抑制雌激素或 G-1 对细胞外信号调节激酶 (ERK) 的激活,但不抑制表皮生长因子 (EGF) 的激活。 这种选择性抑制使研究人员能够在复杂的生物系统中区分 GPER 的作用与经典雌激素受体 (ERα 和 ERβ) 的作用 .
相似化合物的比较
G-36 在选择性拮抗 G 蛋白偶联雌激素受体方面是独一无二的,它不会影响经典雌激素受体 (ERα 和 ERβ)。类似的化合物包括:
G-1: 一种 GPER 选择性激动剂,与 this compound 联合使用以研究 GPER 特定通路。
ICI 182,780 (氟维司群): 一种雌激素受体拮抗剂,与 this compound 不同,它靶向 ERα 和 ERβ,而 this compound 选择性针对 GPER。
This compound 对 GPER 的特异性使其成为研究非经典雌激素信号通路的重要工具,提供了使用其他雌激素受体调节剂无法获得的见解。
属性
IUPAC Name |
(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOCPACSSHFGOY-ZCCHDVMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701343315 |
Source
|
Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392487-51-2 |
Source
|
Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of G-36?
A1: this compound acts as a selective antagonist for the G protein-coupled estrogen receptor 1 (GPER-1). [, ]
Q2: How does this compound exert its effects on GPER-1?
A2: this compound binds to GPER-1, blocking the binding site for agonists like aldosterone and 17β-estradiol. This effectively inhibits the downstream signaling pathways activated by these agonists. [, ]
Q3: What are the downstream consequences of this compound's antagonism of GPER-1?
A3: In the context of aldosterone-producing adenoma (APA), this compound has been shown to inhibit aldosterone-induced CYP11B2 gene and protein expression, effectively reducing aldosterone biosynthesis. [] In vulvar carcinoma cell lines, this compound was observed to counteract the reduction in proliferation and migration induced by the GPER-1 agonist G1. []
Q4: Does this compound interact with other targets besides GPER-1?
A4: While this compound is designed to be selective for GPER-1, research suggests potential interactions with other cellular components, particularly at higher concentrations. For instance, one study observed that this compound failed to prevent the cytotoxic effects of G-1 in T-ALL cell lines, despite effectively blocking G-1-induced intracellular Ca2+ rise, implying off-target effects. [] Further research is needed to fully understand the extent of these interactions.
Q5: What is the significance of studying this compound's interactions with GPER-1?
A5: GPER-1 is implicated in various physiological and pathological processes, including cardiovascular function, cancer progression, and endocrine disorders. [, ] Understanding how this compound modulates GPER-1 activity could provide insights into developing novel therapeutic interventions for these conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。